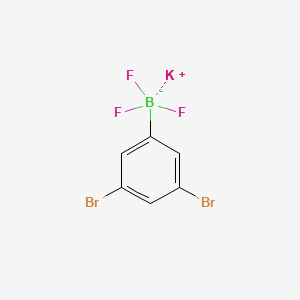
Potassium 3,5-dibromophenyltrifluoroborate
Übersicht
Beschreibung
Potassium 3,5-dibromophenyltrifluoroborate is an organic compound with the chemical formula C6H3BBr2F3K. It is a white solid that is soluble in water and some organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the construction of aromatic ring structures and in reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Potassium 3,5-dibromophenyltrifluoroborate is typically synthesized through the bromination of phenyltrifluoroborate. The reaction involves the use of bromine and potassium trifluoroborate (KBF3) under inert atmosphere conditions . The reaction is generally carried out at room temperature, and the product is isolated as a white solid. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Potassium 3,5-dibromophenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium 3,5-dibromophenyltrifluoroborate has several scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of potassium 3,5-dibromophenyltrifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of the phenyl group to other molecules. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophilic partner, reacting with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Potassium 3,5-dibromophenyltrifluoroborate can be compared with other organotrifluoroborate salts, such as:
- Potassium phenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
- Potassium 2,4-dibromophenyltrifluoroborate
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of two bromine atoms, which can participate in additional substitution reactions .
Eigenschaften
IUPAC Name |
potassium;(3,5-dibromophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBr2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJGGBRKFGESKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Br)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBr2F3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929626-21-1 | |
| Record name | Borate(1-), (3,5-dibromophenyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




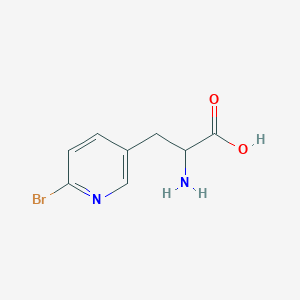
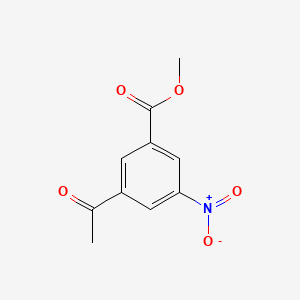

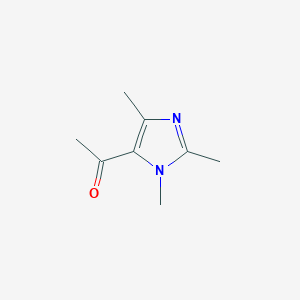
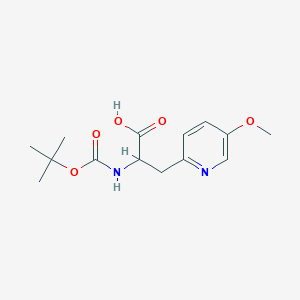
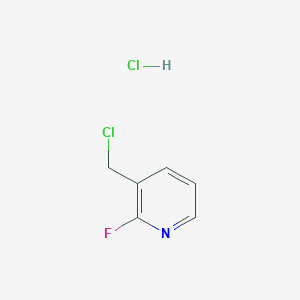
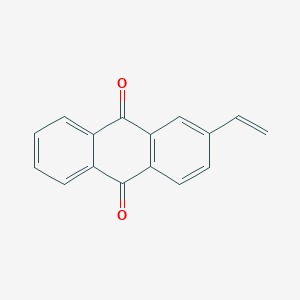
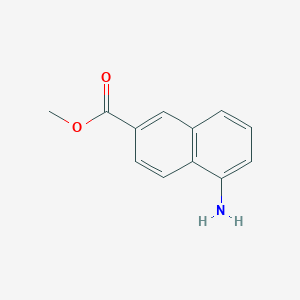
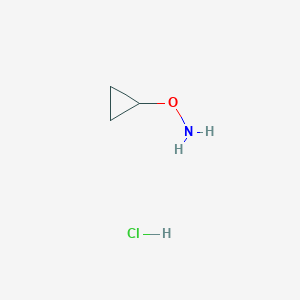
![Methyl 2-amino-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B1647616.png)
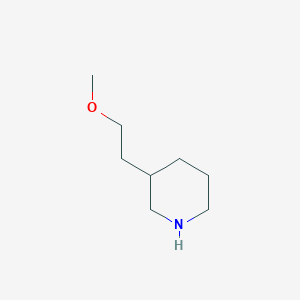
![5-Azoniaspiro[4.4]nonane Hexafluorophosphate](/img/structure/B1647620.png)
